

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate (CAS 10497-05-9)

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Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(trimethylsilyl) phosphate** (TMSP), a versatile organosilicon compound with significant applications in modern chemistry and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in enhancing the performance of energy storage systems.

Physicochemical Properties

Tris(trimethylsilyl) phosphate is a colorless liquid characterized by the chemical formula $C_9H_{27}O_4PSi_3$.^{[1][2]} It is an organosilicon derivative of phosphoric acid where the three hydroxyl groups are replaced by trimethylsilyl groups.^{[3][4]} Key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	10497-05-9	[2] [4]
Molecular Formula	C ₉ H ₂₇ O ₄ PSi ₃	[1] [2] [4]
Molecular Weight	314.54 g/mol	[2] [5]
Appearance	Colorless, clear liquid	[1] [6]
Melting Point	2–4 °C	[2] [3] [6]
Boiling Point	228–229 °C @ 720–760 mmHg 85–87 °C @ 4 Torr	[1] [2] [3] [6]
Density	0.945–0.959 g/cm ³ @ 25 °C	[1] [2] [3] [6]
Refractive Index (n _{20/D})	1.409	[3] [6]
Flash Point	13–24 °C (closed cup)	[1] [6]
Water Solubility	Reacts rapidly with moisture and water	[5]
InChIKey	QJMMCGKXBZVAEI-UHFFFAOYSA-N	[2] [6]
Canonical SMILES	O=P(O--INVALID-LINK--(C)C)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C	[2] [6]

Synthesis Protocols

The synthesis of **Tris(trimethylsilyl) phosphate** can be achieved through several methods. The following protocols are based on established laboratory procedures.

Protocol 2.1: Synthesis from Trimethylchlorosilane

This method involves the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate.

- Materials:

- Trimethylchlorosilane (352 g, 3.24 mol)
- Ammonium dihydrogen phosphate (115 g, 1 mol)
- Three-necked flask (1000 ml) equipped with a reflux condenser and thermometer
- Stirring apparatus
- Vacuum distillation setup
- Exhaust gas absorption device (for HCl)

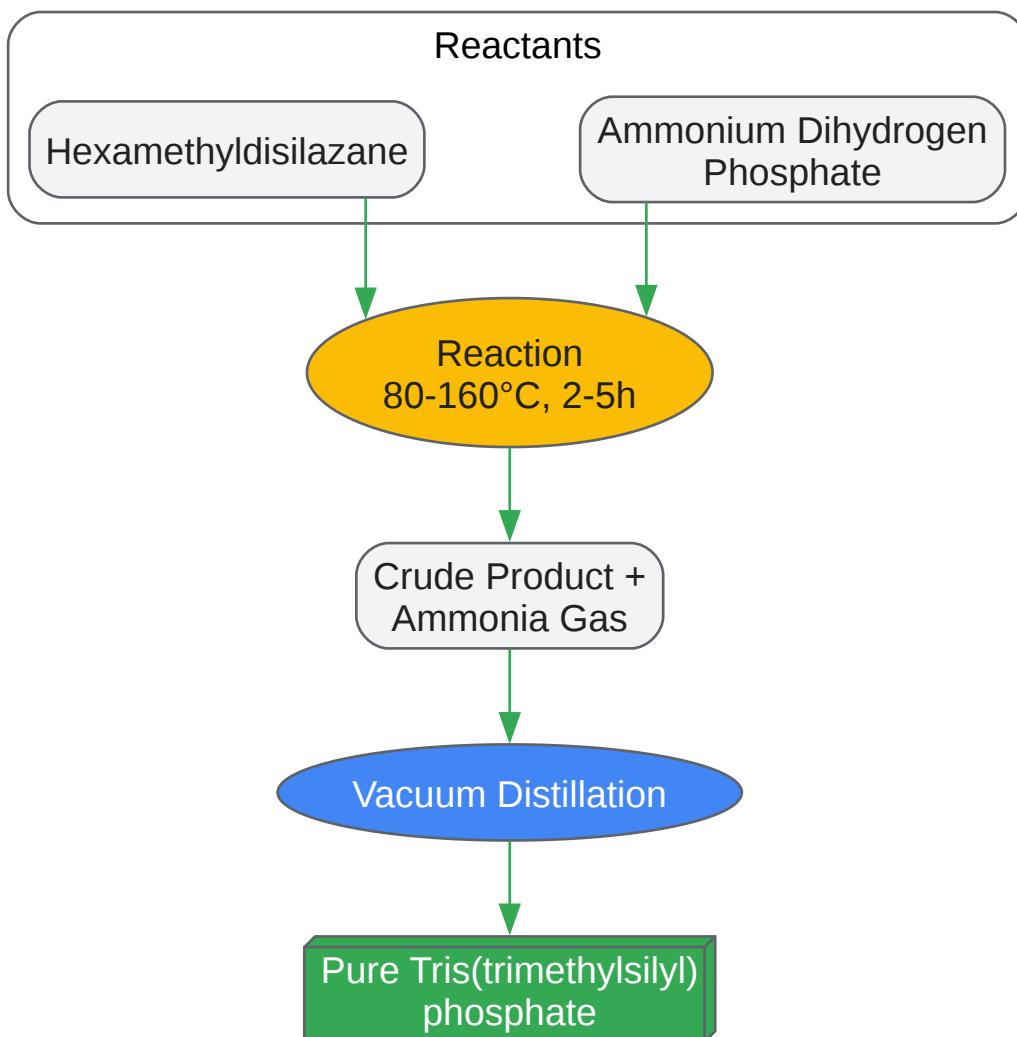
- Procedure:
 - Combine trimethylchlorosilane and ammonium dihydrogen phosphate in the three-necked flask.
 - Heat the mixture to 78 °C while stirring continuously for 3 hours.[7]
 - During the reaction, hydrogen chloride gas is generated and should be neutralized using an exhaust gas absorption device.[7]
 - After the reaction period, allow the mixture to cool and then filter it to separate the solid byproducts.
 - The resulting filtrate is crude **Tris(trimethylsilyl) phosphate**.
 - Purify the crude product via vacuum distillation, collecting the fraction that distills at 125–128 °C / 30 mmHg.[7]
 - This procedure typically yields approximately 282 g (89.6%) of pure **Tris(trimethylsilyl) phosphate**.[7]

Protocol 2.2: Synthesis from Hexamethyldisilazane

This alternative method utilizes hexamethyldisilazane, which reacts with ammonium dihydrogen phosphate to produce TMSP and ammonia as the only byproduct.

- Materials:

- Hexamethyldisilazane
- Ammonium dihydrogen phosphate
- Reactor vessel with heating and stirring capabilities
- Distillation apparatus
- Ammonia gas absorption system
- Procedure:
 - Add hexamethyldisilazane and ammonium dihydrogen phosphate to the reactor. A molar ratio of 1.5:1 to 1.8:1 (hexamethyldisilazane:ammonium dihydrogen phosphate) is recommended.[\[8\]](#)
 - Heat the reaction mixture to a temperature between 80–160 °C and stir for 2–5 hours.[\[8\]](#)
[\[9\]](#)
 - Ammonia gas is released during the reaction and should be absorbed by water.[\[9\]](#)
 - Upon completion, the crude product is purified by rectification, preferably via vacuum distillation, to yield high-purity **Tris(trimethylsilyl) phosphate**.[\[9\]](#)



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Fig 1: General workflow for TMSP synthesis from hexamethyldisilazane.

Applications in Research and Development

While TMSP has applications as a reagent in organic synthesis, its most prominent and extensively studied role is as a functional electrolyte additive in advanced battery systems.[10]

- **Lithium-Ion Batteries (LIBs):** TMSP is recognized as an effective additive for improving the performance of high-voltage LIBs.[11] It helps to form a stable, dense solid electrolyte interface (SEI) on cathode materials, particularly high-voltage cathodes like $\text{LiNi}_{0.5}\text{Co}_{0.2}\text{Mn}_{0.3}\text{O}_2$ and NMC811.[1][6][12] This protective layer enhances electrochemical

stability, prolongs cycle life, and improves performance at elevated temperatures by suppressing electrolyte decomposition.[1][13][14]

- Sodium-Ion Batteries (SIBs): In SIBs, which use NaPF_6 /carbonate electrolytes, TMSP acts as a multifunctional additive. It effectively scavenges water molecules, inhibiting the hydrolysis of NaPF_6 and the subsequent formation of acidic compounds that degrade battery performance.[15] This leads to the formation of thinner, more uniform, and inorganic-rich interphases on both the cathode and anode, resulting in excellent cycling performance.[15]
- Organic Synthesis: The labile phosphorus-silicon bonds in TMSP make it a useful reagent. It can be cleaved by various nucleophiles, such as alkali-metal fluorides and acetates, to yield the corresponding trimethylsilyl esters.[3][5]

Reactivity and Mechanism of Action

The beneficial effects of TMSP in battery electrolytes stem from its specific chemical reactivity, primarily its ability to act as a scavenger for detrimental species within the electrolyte.

4.1. HF and Water Scavenging

In Li-ion and Na-ion batteries using hexafluorophosphate salts (LiPF_6 or NaPF_6), trace amounts of water can lead to salt hydrolysis, producing hydrofluoric acid (HF). HF is highly corrosive and contributes significantly to electrode degradation and overall performance decay.[15][16] TMSP effectively neutralizes both water and HF.[11][15][16] The trimethylsilyl groups readily react with HF to form stable fluorotrimethylsilane (Me_3SiF) and silylated phosphate byproducts, preventing the acidification of the electrolyte.[16]

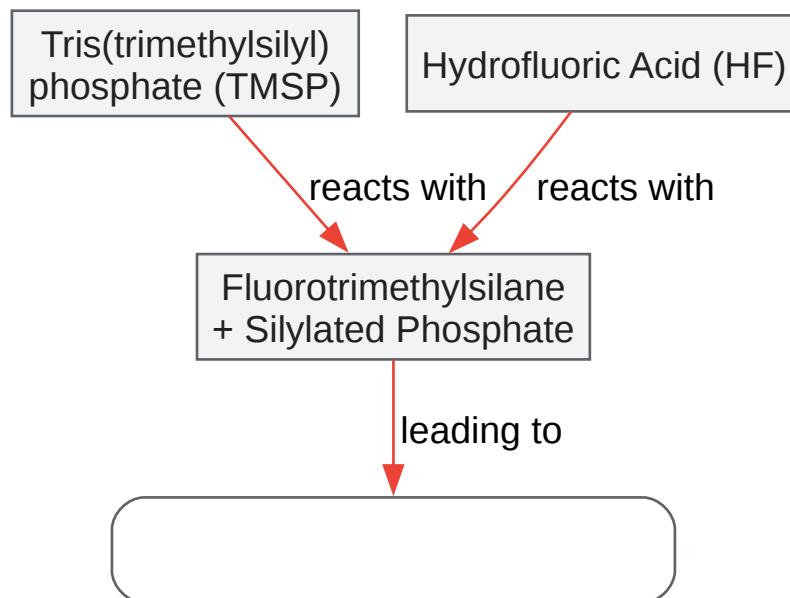
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Fig 2: Mechanism of TMSP as an HF scavenger in battery electrolytes.

4.2. Reactivity with Lewis Bases

TMSP also reacts with other Lewis bases commonly found in Li-ion cells, such as water, hydroxide (OH^-), and methoxide.[17] This reaction proceeds in a stepwise fashion, where the trimethylsilyl (TMS) groups are sequentially detached from the central phosphate. This process effectively scavenges Lewis bases that would otherwise trigger electrolyte solvent decomposition.[17]

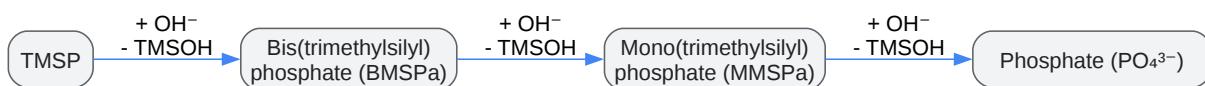
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Fig 3: Stepwise reaction of TMSP with hydroxide ions.

Experimental Protocol: Evaluating TMSP in a Li-Ion Cell

This protocol describes a typical experiment to evaluate the effect of TMSP on the cycling performance of a high-voltage cathode material at elevated temperatures.

- Objective: To determine the impact of TMSP as an electrolyte additive on the capacity retention of a $\text{LiNi}_{0.8}\text{Mn}_{0.1}\text{Co}_{0.1}\text{O}_2$ (NMC811)/Graphite full cell at 60 °C.
- Materials & Equipment:
 - NMC811 cathode and graphite anode
 - Celgard separator
 - Baseline electrolyte: 1 M LiPF_6 in ethylene carbonate/dimethyl carbonate (EC/DMC)
 - **Tris(trimethylsilyl) phosphate** (CAS 10497-05-9)
 - Coin cell components (CR2032)
 - Glovebox with an argon atmosphere
 - Battery cycler
 - Electrochemical Impedance Spectroscopy (EIS) analyzer
 - Thermostatic chamber
- Procedure:
 - Electrolyte Preparation: Inside an argon-filled glovebox, prepare two electrolyte solutions:
 - Baseline: 1 M LiPF_6 in EC/DMC.
 - TMSP Electrolyte: Add 2 wt% TMSP to the baseline electrolyte and mix thoroughly.[12]
 - Cell Assembly: Assemble NMC811/graphite coin cells (CR2032) in the glovebox using the baseline and TMSP electrolytes.
 - Formation Cycling: Perform initial formation cycles at room temperature. For example, cycle the cells for 2-3 cycles at a C/10 rate (where 1C corresponds to a full

charge/discharge in one hour) within a voltage window of 3.0–4.3 V.[13]

- High-Temperature Cycling: Place the cells in a thermostatic chamber set to 60 °C.[14]
- Cycle the cells at a 1C rate for 50-100 cycles, recording the charge and discharge capacity for each cycle.[13]
- Electrochemical Analysis:
 - Periodically (e.g., after 1, 10, and 50 cycles), perform EIS measurements on the cells to analyze the growth of interfacial impedance.[13]
 - Compare the capacity retention (percentage of initial capacity remaining) and Coulombic efficiency of the cells with and without the TMSP additive.
- Post-Mortem Analysis (Optional): Disassemble the cells after cycling to characterize the electrode surfaces using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the SEI layer.

Safety and Handling

Tris(trimethylsilyl) phosphate is a flammable liquid and should be handled with care.[6]

- Hazards: Flammable liquid (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Precautions: Keep away from heat, sparks, and open flames (P210). Wear protective gloves and eye protection. Use in a well-ventilated area.[6]
- Storage: Store under an inert gas (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[5] It is sensitive to moisture.[5]

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